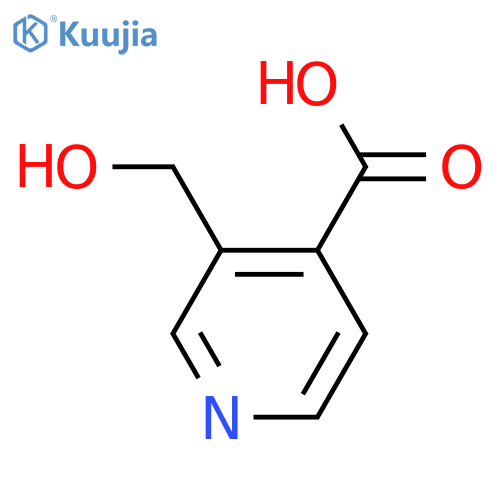

Cas no 81113-13-5 (3-(hydroxymethyl)-4-Pyridinecarboxylic acid)

3-(hydroxymethyl)-4-Pyridinecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(hydroxymethyl)-4-Pyridinecarboxylic acid

- 3-(hydroxymethyl)pyridine-4-carboxylic acid

- 4-Pyridinecarboxylic acid, 3-(hydroxymethyl)- (9CI)

- 4-Pyridinecarboxylicacid, 3-(hydroxymethyl)-

- DTXSID90509118

- 3-(Hydroxymethyl)isonicotinicacid

- 81113-13-5

- AMY41937

- 3-(Hydroxymethyl)isonicotinic acid

-

- インチ: InChI=1S/C7H7NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-3,9H,4H2,(H,10,11)

- InChIKey: FTYBRTJVDQOITP-UHFFFAOYSA-N

- ほほえんだ: C1=CN=CC(=C1C(=O)O)CO

計算された属性

- せいみつぶんしりょう: 153.042593085g/mol

- どういたいしつりょう: 153.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 70.4Ų

3-(hydroxymethyl)-4-Pyridinecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1954947-1g |

3-(Hydroxymethyl)isonicotinic acid |

81113-13-5 | 97% | 1g |

¥12244.00 | 2024-07-28 |

3-(hydroxymethyl)-4-Pyridinecarboxylic acid 関連文献

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

3-(hydroxymethyl)-4-Pyridinecarboxylic acidに関する追加情報

Introduction to 3-(hydroxymethyl)-4-Pyridinecarboxylic acid (CAS No. 81113-13-5)

3-(hydroxymethyl)-4-Pyridinecarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 81113-13-5, is a significant compound in the field of pharmaceutical and biochemical research. This heterocyclic organic acid has garnered attention due to its versatile structural properties and potential applications in drug development, particularly in the synthesis of novel therapeutic agents. The compound features a pyridine core substituted with a hydroxymethyl group at the 3-position and a carboxylic acid moiety at the 4-position, which contributes to its reactivity and functionality in various chemical transformations.

The structural motif of 3-(hydroxymethyl)-4-Pyridinecarboxylic acid makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both hydroxymethyl and carboxylic acid functional groups allows for diverse chemical modifications, including esterification, amidation, and condensation reactions. These reactions are pivotal in constructing pharmacophores that are critical for drug design and optimization. The pyridine ring itself is a well-known scaffold in medicinal chemistry, often incorporated into bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors.

Recent advancements in synthetic methodologies have further highlighted the utility of 3-(hydroxymethyl)-4-Pyridinecarboxylic acid. Researchers have demonstrated its role as a key precursor in the preparation of pyridine-based drugs that exhibit promising biological activities. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The hydroxymethyl group provides a site for further functionalization, enabling the creation of prodrugs or analogs with enhanced pharmacokinetic properties.

The carboxylic acid group at the 4-position of 3-(hydroxymethyl)-4-Pyridinecarboxylic acid also plays a crucial role in its chemical behavior. This functionality can participate in hydrogen bonding interactions, influencing the solubility and bioavailability of derived compounds. Additionally, it serves as a handle for conjugation with other biomolecules, such as peptides or nucleotides, facilitating the development of targeted therapeutic strategies. Such modifications are essential for improving drug delivery systems and enhancing therapeutic efficacy.

In the realm of computational chemistry, 3-(hydroxymethyl)-4-Pyridinecarboxylic acid has been studied to understand its molecular interactions and binding affinities. Molecular docking simulations have revealed that this compound can effectively bind to various protein targets, suggesting its potential as a lead compound for drug discovery. The pyridine ring's aromaticity and the presence of multiple hydrogen bond donors and acceptors make it an attractive candidate for designing molecules with high affinity and selectivity.

Moreover, green chemistry principles have been applied to optimize the synthesis of 3-(hydroxymethyl)-4-Pyridinecarboxylic acid, emphasizing sustainable practices and reducing environmental impact. Researchers have explored catalytic methods that minimize waste and improve yield, aligning with global efforts to promote eco-friendly chemical processes. These innovations not only enhance efficiency but also contribute to cost-effective production, making this compound more accessible for industrial applications.

The pharmaceutical industry has shown particular interest in 3-(hydroxymethyl)-4-Pyridinecarboxylic acid due to its potential as a building block for novel therapeutics. Several academic institutions and biotechnology companies have invested in its synthesis and characterization, aiming to develop new drugs that address unmet medical needs. The compound's structural diversity allows for the exploration of multiple therapeutic pathways, from antiviral agents to anticancer drugs, underscoring its importance in modern medicine.

Future research directions may focus on expanding the chemical space accessible through derivatives of 3-(hydroxymethyl)-4-Pyridinecarboxylic acid. Techniques such as combinatorial chemistry and high-throughput screening could accelerate the discovery of new bioactive molecules. Additionally, advancements in biocatalysis may enable more efficient synthetic routes, further solidifying this compound's role as a cornerstone in pharmaceutical innovation.

In conclusion,3-(hydroxymethyl)-4-Pyridinecarboxylic acid (CAS No. 81113-13-5) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable tool for synthesizing novel therapeutic agents. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in addressing complex medical challenges worldwide.

81113-13-5 (3-(hydroxymethyl)-4-Pyridinecarboxylic acid) 関連製品

- 544703-96-0(3,5-dimethylpyridine-4-carboxylic acid)

- 64276-66-0(4-Methyl-1H-pyrrole-3-carboxylic acid)

- 4021-12-9(3-Methyl Isonicotinic Acid)

- 3222-50-2(4-methylpyridine-3-carboxylic acid)

- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)

- 490-11-9(Pyridine-3,4-dicarboxylic acid)

- 395645-41-7(4-Formylnicotinic acid)

- 2408973-02-2(tert-butyl N-{1-hydroxy-2-[(4-methoxyphenyl)methyl]propan-2-yl}carbamate)

- 845781-05-7(3,5-Dichloro-3',4'-difluorobenzophenone)

- 1147369-59-2(N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide)